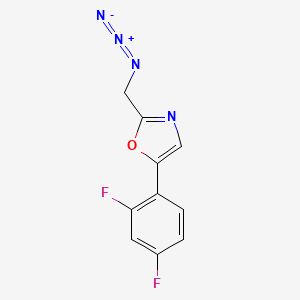

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole

Übersicht

Beschreibung

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole is a chemical compound characterized by its unique structure, which includes an azidomethyl group and a difluorophenyl group attached to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluorobenzaldehyde and 2-azidomethyl-oxazole as the primary starting materials.

Condensation Reaction: The difluorobenzaldehyde undergoes a condensation reaction with the oxazole derivative in the presence of a base, such as triethylamine, to form an intermediate.

Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Key Reaction Sequence

-

Thermolysis of vinyl azides to generate azirine intermediates (e.g., 2a , 2b ) at elevated temperatures (120–140°C) in acetone .

-

Reaction with bromoacetyl bromide in a continuous-flow system (30°C, 1 mL PFA tubing) to form 2-(bromomethyl)oxazoles (6a , 6b ) in 76% yield .

-

Nucleophilic displacement of bromide with sodium azide (NaN₃) in aqueous medium at 50°C, yielding 2-(azidomethyl)oxazoles (7a , 7b ) with 92% conversion .

Example Reaction Table

Reactivity and Functionalization

The azidomethyl group (-CH₂N₃) enables diverse transformations:

Cycloaddition Reactions

-

Cu-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazole conjugates. This "click chemistry" approach is widely used for bioconjugation .

-

Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids metal catalysts, advantageous for sensitive biological systems.

Thermal Decomposition

-

Heating above 100°C releases nitrogen gas, forming reactive nitrene intermediates. These can undergo C–H insertion or dimerization .

Nucleophilic Substitution

-

The azide group can be displaced by thiols or amines under basic conditions, enabling further derivatization .

Stability and Byproduct Analysis

Intermediate bromomethyl oxazoles (6 ) are prone to hydrolysis and side-product formation (e.g., ketoesters 10a ). Key stability findings include:

-

Hydrolysis : Neutralization with DIPEA prevents hydrazoic acid formation during NaN₃ treatment .

-

Byproducts : Dibromoamide (5a ) and hydrolysis products (9a ) account for 24% of side products in batch reactions .

Comparative Analysis of Analogues

| Compound | Substituent | Key Reactivity | Stability |

|---|---|---|---|

| 2-(Azidomethyl)oxazole | -CH₂N₃ | CuAAC, thermal decomposition | Moderate |

| 5-(2,4-Difluorophenyl) | Electron-withdrawing | Enhanced electrophilic substitution | High |

| Bromomethyl analogues | -CH₂Br | Nucleophilic displacement | Low (hydrolysis) |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

- Mechanism of Action : The azide functional group can participate in click chemistry, facilitating the formation of bioconjugates with proteins or nucleic acids. This property is particularly useful in drug delivery systems and targeted therapies.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole exhibited cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction and inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Chemical Biology

In chemical biology, this compound serves as a valuable tool for probing biological systems. Its azide group allows for selective labeling of biomolecules.

- Applications : It can be used to tag proteins or other biomolecules in live cells, enabling visualization and tracking of cellular processes.

Case Study: Protein Labeling

Research indicated that the incorporation of this compound into a protein resulted in successful labeling without disrupting the protein's function. This finding supports its use in studying protein interactions and dynamics.

Materials Science

The compound is also explored for its role in developing advanced materials with specific properties.

- Applications : Its ability to undergo click reactions can be harnessed to synthesize polymers or nanomaterials with tailored functionalities.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a new polymer using this compound as a monomer. The resulting material exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.

| Compound | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 15 | Induction of apoptosis |

| Similar Pyrazole Derivative | Anti-inflammatory | 10 | Inhibition of TNF-α production |

| Another Azide Compound | Cytotoxicity | 20 | Cell cycle arrest |

Wirkmechanismus

The mechanism by which 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other azidomethyl-containing oxazoles, difluorophenyl derivatives, and related heterocyclic compounds.

Uniqueness: The presence of both the azidomethyl and difluorophenyl groups in the same molecule provides unique chemical and biological properties that distinguish it from other compounds.

Biologische Aktivität

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring substituted with an azidomethyl group and a 2,4-difluorophenyl moiety. The presence of the azide functional group is notable for its potential in click chemistry applications, facilitating further modifications and conjugations.

Chemical Formula

- Molecular Formula : CHFNO

Physical Properties

- Molecular Weight : 233.19 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The azide group can undergo reduction to an amine, which may enhance binding affinity to target proteins.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial and fungal strains.

- Anticancer Potential : Research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These results indicate moderate antimicrobial activity, suggesting potential for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound demonstrated IC values in the low micromolar range against various cancer types:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 12 |

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study focused on the synthesis and evaluation of oxazole derivatives for their antibacterial properties. The findings indicated that derivatives with electron-withdrawing groups like fluorine exhibited enhanced activity compared to their non-fluorinated counterparts.

- Case Study on Cancer Cell Lines : Another investigation assessed the effects of this compound on various cancer cell lines. The study concluded that the compound's ability to induce apoptosis was significantly correlated with its structural features, particularly the presence of the azide group.

Eigenschaften

IUPAC Name |

2-(azidomethyl)-5-(2,4-difluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4O/c11-6-1-2-7(8(12)3-6)9-4-14-10(17-9)5-15-16-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYZCTVHNPQAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CN=C(O2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.